molecular formula C5H8N2O3 B1525582 1-(Carbamoylamino)cyclopropane-1-carboxylic acid CAS No. 861339-27-7

1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Cat. No. B1525582
M. Wt: 144.13 g/mol
InChI Key: VECVSZDWIINWIK-UHFFFAOYSA-N
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Description

1-(Carbamoylamino)cyclopropane-1-carboxylic acid is a useful research chemical compound used as a reactant in the synthesis of peptidomimetics as topically administered caspase 1 inhibitors for treatment of inflammatory acne . It is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[(aminocarbonyl)amino]cyclopropanecarboxylic acid . The InChI code is 1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) .


Physical And Chemical Properties Analysis

The molecular weight of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is 144.13 . It is a powder with a melting point of 200-201°C .

Scientific Research Applications

Ethylene Precursor in Plants

1-(Carbamoylamino)cyclopropane-1-carboxylic acid is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a known ethylene precursor in plants. Ethylene is a crucial plant hormone that regulates various aspects of plant growth and development, including fruit ripening, flower wilting, and leaf fall. Research identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major metabolite of ACC in plants, indicating the importance of these compounds in ethylene biosynthesis and signaling pathways. The study of these metabolites aids in understanding the regulation of ethylene production and its impact on plant physiology (Hoffman, Yang, & McKeon, 1982).

Biological Activities and Synthesis

The cyclopropane moiety, present in 1-aminocyclopropane-1-carboxylic acid and its analogs, exhibits a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. Research efforts have focused on the isolation, characterization, total synthesis, and exploration of the biological activities of these compounds. This comprehensive approach enhances our understanding of naturally occurring cyclopropane-containing compounds and their potential applications in medicine and agriculture (Coleman & Hudson, 2016).

Ring-Opening Reactions

The study of ring-opening reactions of cyclopropane-1-carboxylates presents a method for synthesizing structurally diverse pyrazole derivatives. This type of chemical transformation is crucial for creating new molecules with potential biological activities. Understanding these reactions enables the development of novel synthetic routes for pharmaceuticals and agrochemicals (Xue, Liu, Qing, & Wang, 2016).

ACC as an Ethylene-Independent Signal

Recent discoveries have highlighted the role of ACC not only as an ethylene precursor but also as a signaling molecule independent of ethylene biosynthesis. This emerging role of ACC suggests its involvement in regulating plant development beyond ethylene production, including its participation in cell wall signaling and response to environmental stresses. Understanding the dual role of ACC could lead to innovative strategies for crop management and improvement (Polko & Kieber, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(carbamoylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECVSZDWIINWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Carbamoylamino)cyclopropane-1-carboxylic acid

CAS RN

861339-27-7
Record name 1-(carbamoylamino)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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